Comparative Lipophilicity and Polar Surface Area: Impact on Permeability and Off-Target Risk
The target compound's computed LogP (3.8) is significantly higher than that of its 4-hydroxy analog (estimated LogP ~2.5-3.0), while its polar surface area (30 Ų) is substantially lower than typical hydrogen-bond donors, favoring passive membrane permeability [1]. This lipophilic profile aligns with CNS drug-like space, whereas the more polar hydroxy analog would be predicted to have lower CNS penetration [1].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.8; PSA = 30 Ų |
| Comparator Or Baseline | 4-Hydroxy-2,8-dimethylquinolin-3-yl analog (estimated XLogP3 ~2.5-3.0, PSA > 50 Ų due to hydroxyl donor) |
| Quantified Difference | ΔLogP ≈ 0.8-1.3 units; ΔPSA ≈ 20+ Ų |
| Conditions | Computed by PubChem 2.1 and Cactvs 3.4.6.11 |
Why This Matters
LogP and PSA are critical determinants of passive permeability and CNS exposure; this compound's values are more favorable for blood-brain barrier penetration than its more polar analogs, guiding target selection in CNS-focused screening.
- [1] PubChem. (2025). Compound Summary for CID 870350: 4-(4,8-Dichloro-2-methylquinolin-3-yl)butan-2-one. National Center for Biotechnology Information. View Source
